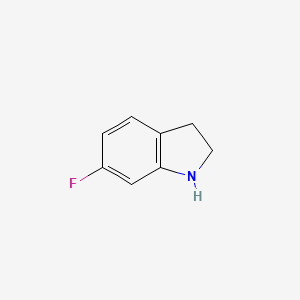

6-Fluoroindoline

Vue d'ensemble

Description

6-Fluoroindoline is a heterocyclic compound containing a nitrogen atom in its ring structure. It is a fluorinated derivative of indoline, which is a structural component of many biologically active compounds. The incorporation of fluorine into the indoline structure can significantly influence its reactivity, selectivity, and biological activity .

Synthetic Routes and Reaction Conditions:

Microwave-Assisted Synthesis: One of the efficient methods for synthesizing this compound involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method uses copper dipyridine dichloride as a catalyst and ethanol as a solvent.

Nitration of Indoline: Another reported method involves the nitration of indoline, followed by reduction and fluorination steps to obtain this compound.

Industrial Production Methods:

- Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other catalytic processes can be scaled up for industrial applications due to their efficiency and eco-friendly nature .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, such as this compound-2,3-dione.

Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents on the indoline ring are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoroindoline oxides, while reduction can produce fluoroindoline diols .

Applications De Recherche Scientifique

6-Fluoroindoline has a wide range of applications in scientific research:

Antitumor Activity: Derivatives of this compound have shown potential in antitumor activities.

Radiopharmaceutical Applications: this compound derivatives are used in radiopharmaceuticals, particularly in positron emission tomography imaging for detecting neurofibrillary tangles in Alzheimer’s disease.

Herbicidal Activity: Some fluoroindoline derivatives have been explored for their herbicidal activity, showing significant potential as commercial herbicides.

Enzyme Inhibition:

Fluorogenic and Fluorochromic Probes: These derivatives are utilized as probes in analytical and biological applications.

Mécanisme D'action

Target of Action

This compound is a halogen-substituted indole

Mode of Action

The incorporation of fluorine into a target molecule can influence reactivity, selectivity, and biological activity

Biochemical Pathways

Indoles, including 6-Fluoroindoline, are derived from the metabolism of tryptophan by gut microorganisms . .

Result of Action

Fluorinated indoles have been used in the preparation of various compounds, including tryptophan dioxygenase inhibitors, potential anticancer immunomodulators, antibacterial agents, antifungal agents, and sodium-dependent glucose co-transporter 2 (sglt2) inhibitors for the management of hyperglycemia in diabetes .

Comparaison Avec Des Composés Similaires

6-Fluoroindole: A halogen-substituted indole with similar properties and applications.

5-Fluoroindoline: Another fluorinated indoline derivative with comparable reactivity and biological activity.

Fluoroindoline-2,3-dione: A precursor in the synthesis of various fluorinated indoline derivatives.

Uniqueness:

- 6-Fluoroindoline stands out due to its specific substitution pattern and the resulting unique reactivity and selectivity. Its applications in antitumor activity, radiopharmaceuticals, and enzyme inhibition highlight its versatility and potential in various fields of research.

Propriétés

IUPAC Name |

6-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNKUULIMDAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293700 | |

| Record name | 6-Fluoroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2343-23-9 | |

| Record name | 2343-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 6-fluoroindoline accumulation in the study of fluorinated antibiotics?

A: The research paper focuses on the preparation of fluorinated antibiotics, specifically exploring the use of 6-fluorotryptophan in the culture broth of Streptomyces sp. H-63. Interestingly, the study reveals that introducing 6-fluorotryptophan leads to the accumulation of 3a-hydroxy-6-fluoroindoline. [] This observation suggests that this compound might be an intermediate compound in the biosynthetic pathway of fluorinated vulgamycins. Further investigation into the role of this compound could provide valuable insights into the mechanism of fluorinated vulgamycin biosynthesis and facilitate the development of novel fluorinated antibiotics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)

![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)

![6-Chloroimidazo[1,2-b]pyridazine](/img/structure/B1266833.png)